

Application Note: NMR Spectroscopy Analysis of Methyl 10-methylundecanoate

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Compound of Interest

Compound Name: Methyl 10-methylundecanoate

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and data analysis guide for the ^1H and ^{13}C NMR spectroscopic characterization of **Methyl 10-methylundecanoate**, a fatty acid methyl ester (FAME). The methodologies and expected spectral data presented herein are valuable for researchers in organic synthesis, natural product chemistry, and drug development for confirming molecular structure and assessing purity.

Due to the limited availability of experimental NMR spectra for **Methyl 10-methylundecanoate** in public databases, this note utilizes predicted spectral data based on established chemical shift correlations for similar long-chain methyl esters.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted NMR Data

The chemical structure of **Methyl 10-methylundecanoate** is shown below:

^1H NMR (Predicted)

The predicted ^1H NMR spectrum of **Methyl 10-methylundecanoate** is characterized by distinct signals corresponding to the methyl ester, the long methylene chain, and the terminal isopropyl group.

Signal Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OCH ₃ (ester methyl)	3.67	Singlet	3H
-CH ₂ -C(O)O- (α-methylene)	2.30	Triplet	2H
-CH ₂ -CH ₂ -C(O)O- (β-methylene)	1.63	Multiplet	2H
-(CH ₂) ₆ - (bulk methylene)	1.25-1.30	Multiplet	12H
-CH(CH ₃) ₂ (methine)	1.51	Multiplet	1H
-CH(CH ₃) ₂ (terminal methyls)	0.86	Doublet	6H

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal Assignment	Predicted Chemical Shift (ppm)
-C(O)O- (carbonyl)	174.4
-OCH ₃ (ester methyl)	51.4
-CH ₂ -C(O)O- (α-methylene)	34.1
-CH ₂ -CH ₂ -C(O)O- (β-methylene)	25.0
-(CH ₂) ₆ - (bulk methylene)	29.1-29.5
-CH ₂ -CH(CH ₃) ₂	39.0
-CH(CH ₃) ₂ (methine)	27.9
-CH(CH ₃) ₂ (terminal methyls)	22.6

Experimental Protocol

This section outlines a general protocol for the acquisition of ^1H and ^{13}C NMR spectra of **Methyl 10-methylundecanoate**.

1. Sample Preparation

- Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
- Solvent: Deuterated chloroform (CDCl_3) is a commonly used solvent for FAMEs.
- Concentration: Dissolve 5-10 mg of **Methyl 10-methylundecanoate** in approximately 0.6-0.7 mL of CDCl_3 .
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- NMR Tube: Use a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition Parameters (Typical):

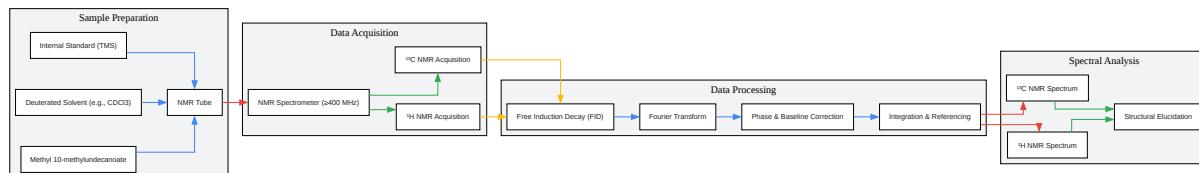
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the spectrum to the TMS signal at 0 ppm.

Workflow and Data Analysis

The following diagram illustrates the workflow for the NMR analysis of **Methyl 10-methylundecanoate**.



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Caption: Workflow for NMR analysis of **Methyl 10-methylundecanoate**.

Conclusion

This application note provides a comprehensive guide to the NMR spectroscopy analysis of **Methyl 10-methylundecanoate**. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol, serve as a valuable resource for the structural verification and purity assessment of this compound. By following the outlined procedures, researchers can confidently characterize **Methyl 10-methylundecanoate** and related long-chain fatty acid methyl esters.

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